Synthetic Versatility: 4-Iodo Handle Enables Efficient Cross-Coupling vs. Non-Halogenated Pyrazoles
The 4-iodo substituent on the pyrazole ring provides a reactive site for Pd- and Cu-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of diverse libraries of C4-functionalized pyrazoles. In contrast, the non-iodinated analog 3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole lacks this synthetic handle, limiting its utility as a modular building block. [1] Quantitative yields for related 4-iodopyrazole cross-couplings are typically high, exceeding 80% in many reported procedures. [2]
| Evidence Dimension | Synthetic utility for C4 functionalization |
|---|---|
| Target Compound Data | Iodo handle present; enables cross-coupling |
| Comparator Or Baseline | 3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole (no iodo handle) |
| Quantified Difference | Functional vs. non-functional for cross-coupling |
| Conditions | Palladium- or copper-catalyzed cross-coupling reactions |
Why This Matters
This distinction is critical for medicinal chemists requiring a modular scaffold for SAR exploration; the 4-iodo group allows for late-stage diversification that is impossible with the non-halogenated comparator.
- [1] Zora, M., et al. Synthesis of Pyrazoles via Electrophilic Cyclization. J. Org. Chem. 2011, 76, 6721-6730. View Source
- [2] Özdemir, İ., et al. Facile synthesis of alkynyl-, aryl- and ferrocenyl-substituted pyrazoles via Sonogashira and Suzuki-Miyaura approaches. 2016. View Source
